molecular formula C27H26N2O6 B3914657 ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate

ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate

Cat. No.: B3914657
M. Wt: 474.5 g/mol
InChI Key: FMSOYNRVPYXEMT-HAVVHWLPSA-N
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Description

Ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate is an organic compound that belongs to the class of esters This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride.

    Amidation: The 2-methoxybenzoyl chloride is then reacted with 4-methoxyaniline to form 2-methoxybenzoyl-4-methoxyaniline.

    Condensation: The intermediate is then subjected to a condensation reaction with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industry: The compound is investigated for its potential use as a precursor in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: A simpler ester with fewer functional groups.

    2-Methoxybenzoyl chloride: An intermediate in the synthesis of the target compound.

    4-Methoxyaniline: Another intermediate used in the synthesis.

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-4-35-27(32)19-11-13-20(14-12-19)28-26(31)23(17-18-9-15-21(33-2)16-10-18)29-25(30)22-7-5-6-8-24(22)34-3/h5-17H,4H2,1-3H3,(H,28,31)(H,29,30)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSOYNRVPYXEMT-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
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ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
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ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
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ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
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ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
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ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate

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